2-Aminothiophenol
Overview
Description
2-Aminothiophenol is an organosulfur compound with the chemical formula C₆H₇NS. It is a colorless oily solid, although impure samples can appear deeply colored. This compound is soluble in organic solvents and in basic water. It is a precursor to benzothiazoles, some of which are bioactive or used as commercial dyes .
Synthetic Routes and Reaction Conditions:
From Aniline and Carbon Disulfide: this compound can be synthesized in two steps, starting with the reaction of aniline with carbon disulfide, followed by hydrolysis of the resulting mercaptobenzothiazole.
Zinc Reduction: Another method involves the zinc reduction of 2-nitrobenzene sulfonyl chloride.
Industrial Production Methods:
Green Chemistry Approaches: Recent advancements have focused on green methodologies for synthesizing this compound, including multicomponent reactions and catalyzed reactions, emphasizing environmentally friendly pathways.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides.
Substitution: It can participate in substitution reactions, particularly in the formation of benzothiazoles by reacting with aldehydes.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and iodine.
Catalysts: Aluminosilicate solid catalysts are often used in substitution reactions.
Major Products:
Mechanism of Action
Target of Action
2-Aminothiophenol is a unique 5-membered S-heterocycle and a pharmacophore . It has been shown to confer biological applications in a variety of areas, including antiprotozoal, antiproliferative, antiviral, antibacterial, or antifungal properties . .
Mode of Action
It is known that this compound is a precursor to benzothiazoles , some of which are bioactive or are commercial dyes . The transformation of this compound into these bioactive compounds could explain its various biological effects.
Biochemical Pathways
This compound is involved in the synthesis of 2-aminothiophenes, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions . These compounds are known to confer various biological activities . .
Pharmacokinetics
It is known that this compound is soluble in organic solvents and in basic water , which could influence its bioavailability.
Action Environment
It is known that the design of new synthetic reactions that meet the principles of green chemistry has been prompted due to pollution and the rising energy demand .
Biochemical Analysis
Biochemical Properties
2-Aminothiophenol plays a significant role in biochemical reactions, particularly in the synthesis of benzothiazoles. It interacts with various enzymes and proteins during these reactions. For instance, this compound reacts with aldehydes to form dihydrobenzothiazole, a reaction that is catalyzed by enzymes such as aldehyde dehydrogenase . This interaction is crucial for the formation of fluorescent probes used in detecting aldehydes in living systems . Additionally, this compound can form Schiff bases with aldehydes, which are then hydrolyzed by enzymes like Schiff base hydrolase .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by acting as a selective probe for aldehydes, leading to the production of dihydrobenzothiazole and activating a fluorescence response . This fluorescence response is used to monitor aldehyde levels in cells, which can affect cell signaling pathways, gene expression, and cellular metabolism. Excessive aldehydes in the cellular environment can create crosslinks between biological nucleophiles, including proteins, lipids, and DNA, reducing DNA repair capabilities and causing chromosomal abnormalities .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with aldehydes to form dihydrobenzothiazole, which activates a fluorescence response . This reaction is highly selective and rapid, making this compound an effective probe for detecting aldehydes in biological systems. The compound’s ability to form Schiff bases with aldehydes and their subsequent hydrolysis by enzymes like Schiff base hydrolase further elucidates its molecular mechanism . These interactions can lead to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its reactivity with aldehydes can lead to the formation of stable fluorescent products . Long-term exposure to this compound in in vitro or in vivo studies has shown consistent fluorescence responses, indicating its potential for long-term monitoring of aldehyde levels in biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively detects aldehyde levels without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s efficacy in detecting aldehydes diminishes beyond a certain concentration, leading to potential adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of benzothiazoles. The compound interacts with enzymes such as aldehyde dehydrogenase and Schiff base hydrolase during these metabolic processes . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity within cells. Additionally, this compound’s role as a precursor to benzothiazoles highlights its importance in various biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s solubility in organic solvents and basic water facilitates its movement across cellular membranes . Once inside the cells, this compound can localize to specific compartments, where it interacts with aldehydes and other biomolecules to exert its effects .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization signals ensure that this compound reaches its intended site of action, where it can effectively interact with aldehydes and other biomolecules to produce the desired fluorescence response .
Scientific Research Applications
2-Aminothiophenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, including benzothiazoles.
Biology and Medicine: Benzothiazoles derived from this compound exhibit antiviral, antibacterial, and antifungal properties.
Industry: It is used in the production of dyes and pigments.
Comparison with Similar Compounds
- 3-Aminothiophenol
- 4-Aminothiophenol
Comparison:
- Uniqueness: 2-Aminothiophenol is unique due to its position of the amine and thiol groups on the benzene ring, which influences its reactivity and the types of products it forms. For instance, it is particularly effective in forming benzothiazoles, which are not as readily formed by its isomers .
Properties
IUPAC Name |
2-aminobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVRGVPWCUEOGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123198-82-3, 3292-42-0 (hydrochloride) | |
Record name | Poly(o-aminothiophenol) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123198-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Aminothiophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6051693 | |
Record name | 2-Aminobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051693 | |
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Molecular Weight |
125.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 26 deg C; [ChemIDplus] Liquid with a stench; Sensitive to air; mp = 19-21 deg C; [Alfa Aesar MSDS] | |
Record name | 2-Aminothiophenol | |
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Vapor Pressure |
0.02 [mmHg] | |
Record name | 2-Aminothiophenol | |
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CAS No. |
137-07-5, 40451-21-6 | |
Record name | 2-Aminothiophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Aminothiophenol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminothiophenol (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040451216 | |
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Record name | 2-Aminothiophenol | |
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Record name | Benzenethiol, 2-amino- | |
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Record name | 2-Aminobenzenethiol | |
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Record name | 2-aminobenzenethiol | |
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Record name | 2-AMINOTHIOPHENOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Aminothiophenol?
A1: this compound has the molecular formula C6H7NS and a molecular weight of 125.19 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: this compound is commonly characterized using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy. These techniques provide insights into the compound's functional groups, structure, and electronic properties. []
Q3: What are some applications of this compound in material science?
A3: this compound is utilized in material science for surface modification of nanoparticles like ZnO. This modification can significantly alter the nanoparticles' optoelectronic properties, making them suitable for applications such as UV lasers. [] It is also used in the fabrication of sensors by forming self-assembled monolayers on gold electrodes. []
Q4: Does this compound exhibit any catalytic properties?
A4: While not a catalyst itself, this compound plays a crucial role in reactions involving solid acid and base catalysts. For instance, it participates in the one-pot synthesis of 2,3-dihydro-1,5-benzothiazepines, showcasing its potential in multistep reactions facilitated by heterogeneous catalysis. []
Q5: Can you explain the role of this compound in benzothiazole synthesis?
A5: this compound is a key building block in the synthesis of various heterocyclic compounds, including benzothiazoles. It reacts with aldehydes or carboxylic acids, often in the presence of a catalyst and under specific conditions like microwave irradiation, to yield 2-substituted benzothiazoles. [, ]
Q6: How is computational chemistry employed in research related to this compound?
A6: Computational chemistry plays a significant role in understanding the reaction mechanisms involving this compound. For example, Density Functional Theory (DFT) calculations have been used to investigate the mechanism of stable phosphorus ylides derived from this compound. [] These studies help predict reaction outcomes and optimize reaction conditions.
Q7: How do structural modifications of this compound influence its activity?
A7: Structural modifications of this compound significantly impact its activity. For example, in the development of SARS-CoV 3CL protease inhibitors, replacing the dimethylamino group of cinanserin (a this compound derivative) with electron-withdrawing groups or modifying the thioether chain length drastically altered the inhibitory activity. []
Q8: Are there strategies to improve the stability and bioavailability of this compound?
A8: While specific formulation strategies for this compound are not extensively discussed in the provided research, general principles like controlling pH, using suitable excipients, and exploring different drug delivery systems could be applied to enhance its stability and bioavailability.
Q9: What are the safety concerns associated with handling this compound?
A9: this compound is known to cause allergic contact dermatitis through occupational exposure, particularly through inhalation. Proper handling procedures and safety measures, including appropriate personal protective equipment, are crucial to minimize risks. [, ]
Q10: How is this compound quantified in different matrices?
A10: Various analytical techniques are employed to quantify this compound, including High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). These methods are crucial for determining the purity of synthesized compounds and detecting trace amounts of potential genotoxic impurities in pharmaceutical substances. [] Electrochemical methods, such as those employing modified electrodes, are also utilized for sensitive detection of this compound. [, ]
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